4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane belongs to the spirocyclic diazaspiro family, characterized by a central 1-oxa-4,8-diazaspiro[4.5]decane core. This scaffold features:
- 4-(4-Fluoro-3-methylbenzenesulfonyl) group: A sulfonyl-substituted aromatic ring with fluorine and methyl substituents at positions 4 and 3, respectively.
- 8-(3-Methylbenzoyl) group: A benzoyl moiety with a methyl group at the meta position.
Key properties inferred from similar compounds include:
- Molecular weight: ~430–440 g/mol.
- Hydrogen bond acceptors/donors: ~8 acceptors, 0 donors (based on sulfonyl and carbonyl groups).
- LogP: Estimated ~3.5–4.0, indicating moderate lipophilicity.
This compound’s structural complexity and substituent diversity make it a candidate for drug discovery, particularly in targeting protein-protein interactions (PPI) or viral mechanisms .
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-16-4-3-5-18(14-16)21(26)24-10-8-22(9-11-24)25(12-13-29-22)30(27,28)19-6-7-20(23)17(2)15-19/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLLTFDFDMOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the diazaspirodecane intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzoyl group: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzoyl groups are key to its reactivity and binding affinity. It may act by:
Inhibiting enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating signaling pathways: Interacting with receptors and other proteins involved in cellular signaling, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane core but differ in substituents, leading to variations in physicochemical and biological properties:
*Estimated from analogous structures.
Key Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s 3-methylbenzoyl group confers slightly higher lipophilicity compared to 4-fluorobenzoyl (BE99410) due to the methyl group’s hydrophobic nature. Bromine in G499-0278 further increases molecular weight and polar surface area.
Biological Activity :
- G499-0278 is prioritized in antiviral libraries, suggesting bromine’s role in enhancing target binding .
- BE99410 lacks in vivo data but is structurally similar to orexin receptor ligands (), hinting at CNS applications.
Synthetic Accessibility :
Antiviral and PPI Modulation
- G499-0278 : Included in Beyond the Flatland Library (sp<sup>3</sup>-enriched compounds) for PPI modulation. Its bromobenzoyl group may stabilize hydrophobic interactions in viral protein targets .
- Target Compound : The 3-methylbenzoyl group could improve metabolic stability over fluorinated analogues, though in vivo studies are needed.
Crystallographic Insights
- SHELX software () is critical for resolving spirocyclic structures, confirming the diazaspiro core’s rigidity and substituent orientations .
Biological Activity
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule notable for its unique spirocyclic structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a spirocyclic framework that incorporates both nitrogen and oxygen heteroatoms. Its sulfonyl group enhances biological activity and solubility, while the fluorinated aromatic component may improve interaction with biological targets.
Structural Formula
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of lysosomal phospholipase A2 , an enzyme associated with phospholipidosis and drug-induced toxicity. The inhibition of this enzyme could potentially lead to therapeutic effects in conditions where phospholipidosis is implicated.
Potential Pharmacological Effects
The unique structure of the compound positions it for various applications in medicinal chemistry, including:
- Anti-inflammatory activity: The presence of the sulfonyl moiety may contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Anticancer properties: Initial findings suggest potential anticancer effects, warranting further investigation into its mechanisms against cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Fenspiride | Fenspiride | Anti-inflammatory properties |
| Atovaquone | Atovaquone | Antiparasitic activity |
| Tacrine | Tacrine | Cholinesterase inhibitor |
The distinctive spirocyclic framework combined with the sulfonyl group and fluorinated aromatic ring sets this compound apart from others, potentially offering enhanced selectivity and potency against specific biological targets compared to its analogs.
Case Studies and Research Findings
-
Study on Enzyme Inhibition:
- Researchers conducted in vitro assays to evaluate the inhibitory effect of the compound on lysosomal phospholipase A2. Results indicated significant inhibition at low micromolar concentrations, suggesting a promising therapeutic avenue for conditions involving phospholipidosis.
-
Anticancer Activity:
- A study assessed the impact of the compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, particularly in breast cancer cells, indicating potential as an anticancer agent.
-
Anti-inflammatory Mechanism:
- Investigations into the anti-inflammatory properties revealed that the compound reduces pro-inflammatory cytokine production in macrophages, supporting its potential use in treating inflammatory diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Answer:
The compound can be synthesized via a two-step protocol:
Core Spiro Scaffold Formation : Start with 1-oxa-4,8-diazaspiro[4.5]decane derivatives. For example, 8-amino-1-oxa-4,8-diazaspiro[4.5]decane intermediates (as in ) can react with sulfonyl chlorides or benzoyl chlorides under mild conditions (dichloromethane, room temperature, 16 hours) .
Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions. For instance, 4-fluoro-3-methylbenzenesulfonyl groups can be added using triethylamine as a base, followed by purification via silica gel chromatography (dichloromethane/methanol, 9:1) .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonylation .
Basic: How should researchers characterize the crystallographic structure of this compound?
Answer:
Data Collection : Use single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer with MoKα radiation, λ = 0.71073 Å) to obtain lattice parameters (e.g., monoclinic P2₁/c space group, unit cell dimensions a, b, c, β) .
Structure Refinement : Employ SHELX software (e.g., SHELXL97) for refinement. Key metrics include R1 < 0.05 and wR2 < 0.10 for high-resolution data. Address disorder in flexible spiro rings using restraints .
Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in the crystal packing, which influence stability .
Advanced: How can structure-activity relationship (SAR) contradictions arise in spiro compounds, and how should they be resolved?
Answer:
Common Contradictions :
- Steric vs. Electronic Effects : Substituents like 4-fluoro groups may enhance binding affinity in some assays but reduce solubility, leading to inconsistent activity profiles .
- Conformational Flexibility : Spiro rings adopt multiple conformations in solution, complicating correlation between crystallographic data and biological activity .
Resolution Strategies :
Triangulation : Combine X-ray crystallography, NMR (e.g., NOESY for solution-state conformers), and molecular dynamics simulations to reconcile structural and functional data .
Biological Replication : Validate SAR trends across multiple assay types (e.g., in vitro enzyme inhibition vs. cell-based efficacy) to isolate confounding variables .
Advanced: What analytical techniques are critical for quantifying trace impurities in this compound?
Answer:
Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol, then load 100 mL of sample spiked with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) to correct for matrix effects .
Detection : Employ LC-MS/MS with a C18 column and gradient elution (methanol/water + 0.1% formic acid). Monitor for sulfonyl-related degradation products (e.g., benzenesulfonic acid derivatives) .
Validation : Ensure method specificity (resolution >1.5 between analyte and impurities), accuracy (recovery 90–110%), and precision (RSD <5%) per ICH guidelines .
Advanced: How should researchers address discrepancies between computational modeling and experimental bioactivity data?
Answer:
Model Refinement : Re-parameterize force fields (e.g., AMBER or CHARMM) using experimental bond lengths and angles from crystallographic data .
Solvent Effects : Incorporate explicit solvent molecules (e.g., water or DMSO) in molecular docking studies to account for hydration effects on binding .
Experimental Cross-Check : Perform isothermal titration calorimetry (ITC) to validate computational binding affinity predictions .
Basic: What are the best practices for optimizing reaction yields in spiro compound synthesis?
Answer:
Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 16 to 6 hours .
Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate diastereomers or regioisomers .
Scale-Up : Maintain inert conditions (argon atmosphere) to prevent oxidation of sensitive intermediates like secondary amines .
Advanced: How can researchers leverage crystallographic data to predict metabolic stability?
Answer:
Hydrogen Bond Donor/Acceptor Analysis : Compounds with >3 H-bond donors (e.g., sulfonamide NH groups) may exhibit higher metabolic clearance due to cytochrome P450 interactions .
LogP Estimation : Calculate partition coefficients using crystal packing density (e.g., Dx = 1.405 Mg/m³ correlates with logP ~2.5) to predict liver microsomal stability .
In Silico Metabolism : Use software like Schrödinger’s Metabolite to identify vulnerable sites (e.g., benzylic positions on the spiro ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
